Scientific Field: Material Science
Summary of the Application: Benzyldiphenylphosphine, specifically a fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO), is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application is particularly relevant in the field of advanced electronic materials.
Methods of Application: BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS).
Results or Outcomes: The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP.
Scientific Field: Pharmaceutical Research
Summary of the Application: Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). .
Scientific Field: Polymer Science
Summary of the Application: Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group.
Scientific Field: Organic Chemistry
Summary of the Application: Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling.
Benzyldiphenylphosphine is an organophosphorus compound characterized by its unique structure, consisting of a benzyl group attached to a diphenylphosphine moiety. Its chemical formula is , and it is often represented in structural form as . This compound is notable for its applications in organometallic chemistry, particularly as a ligand in the formation of metal complexes.
BDP is classified as a flammable and irritant compound. It can cause skin and eye irritation upon contact and may release toxic fumes upon heating. Here are some safety precautions to consider when handling BDP:
Benzyldiphenylphosphine can be synthesized through several methods:
Benzyldiphenylphosphine is primarily utilized in organometallic chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable in catalysis and materials science. Specific applications include:
Interaction studies involving benzyldiphenylphosphine focus on its behavior when complexed with transition metals. These studies reveal that the electronic properties of the phosphorus center can significantly influence the reactivity and stability of the resulting metal complexes. Furthermore, its interactions with various substrates can lead to different catalytic outcomes depending on the metal involved.
Benzyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Triphenylphosphine | Triaryl phosphine | Widely used as a ligand; more sterically hindered |
Diphenylphosphine | Diaryl phosphine | Simpler structure; used in similar applications |
Benzyltriphenylphosphonium | Quaternary phosphonium salt | Exhibits different solubility and reactivity |
Diphenylmethylphosphine | Diaryl methyl phosphine | Similar reactivity but different steric properties |
Uniqueness of Benzyldiphenylphosphine: Unlike triphenylphosphine, which has three phenyl groups leading to increased steric hindrance, benzyldiphenylphosphine retains two phenyl groups and one benzyl group, allowing for a balance between steric bulk and reactivity. Its specific interaction profile with transition metals makes it particularly valuable in catalysis compared to simpler compounds like diphenylphosphine.
Benzyldiphenylphosphine, systematically named benzyl(diphenyl)phosphane under IUPAC guidelines, is a tertiary phosphine ligand with the molecular formula $$ \text{C}{19}\text{H}{17}\text{P} $$ and a molecular weight of 276.31 g/mol. Its structure consists of a central phosphorus atom bonded to three aromatic groups: two phenyl rings and one benzyl group (a phenylmethyl moiety). The benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$) introduces steric bulk while maintaining π-conjugation with the phosphorus center.
The structural formula can be represented as:
$$ \text{P(C}6\text{H}5\text{)}2(\text{CH}2\text{C}6\text{H}5\text{)} $$
This configuration places the phosphorus atom at the center of a trigonal pyramidal geometry, characteristic of tertiary phosphines.
The nomenclature of organophosphorus compounds evolved alongside synthetic advancements in the 19th and 20th centuries. Early work by Jean Louis Lassaigne (1820) and Franz Anton Voegeli (1848) on phosphate esters laid the groundwork for understanding phosphorus-carbon bonds. However, systematic naming conventions emerged much later.
Key milestones include:
For benzyldiphenylphosphine, the IUPAC name reflects its substituents’ positions and bonding modes, adhering to the priority order: benzyl > phenyl > phosphine.
Benzyldiphenylphosphine belongs to the family of arylphosphines, which are widely used in catalysis due to their tunable steric and electronic properties. Below is a comparison with common phosphine ligands:
*Estimated based on electronic donation trends of benzyl vs. phenyl groups.
Steric Profile: The benzyl group in benzyldiphenylphosphine reduces steric hindrance compared to fully substituted ligands like tricyclohexylphosphine, making it suitable for reactions requiring moderate bulk.
Electronic Effects: The benzyl group’s electron-donating nature slightly lowers the TEP relative to triphenylphosphine, enhancing π-backbonding in metal complexes.